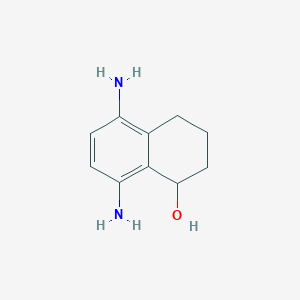
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxypyridine ring and a trimethylsilyl group attached to a methanimine moiety
Preparation Methods
The synthesis of 1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Synthetic Route: The 5-methoxypyridine is first converted to its corresponding lithium salt using n-butyllithium. This intermediate is then reacted with trimethylsilyl chloride to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include n-butyllithium, trimethylsilyl chloride, and various oxidizing and reducing agents. Reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce methylene derivatives.
Scientific Research Applications
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine can be compared with other similar compounds:
Similar Compounds: Examples include 1-(5-methoxypyridin-2-yl)piperazine and (5-methoxypyridin-2-yl)methanamine.
Properties
CAS No. |
648415-01-4 |
|---|---|
Molecular Formula |
C10H16N2OSi |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-(5-methoxypyridin-2-yl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H16N2OSi/c1-13-10-6-5-9(11-8-10)7-12-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
GEDKSLYNWASQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C=N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)

![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
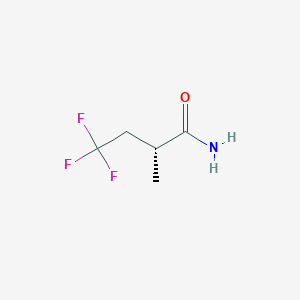
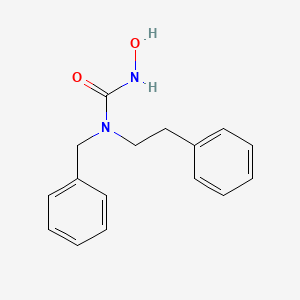
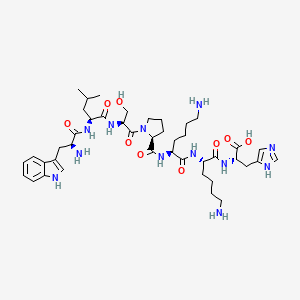
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)

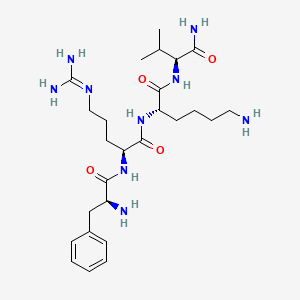
![9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole](/img/structure/B12613546.png)
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene](/img/structure/B12613556.png)
